(-)-Bremazocine hydrochloride

Descripción

Systematic IUPAC Name and Stereochemical Descriptors

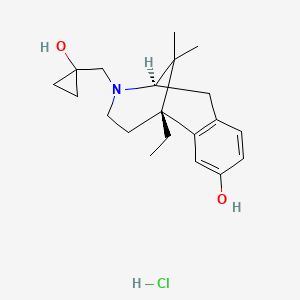

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound provides a comprehensive description of its molecular structure and stereochemical configuration. The complete systematic name is (1S,9R)-1-ethyl-10-[(1-hydroxycyclopropyl)methyl]-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride. This complex nomenclature reflects the intricate tricyclic structure that characterizes the benzomorphan scaffold.

The stereochemical descriptors (1S,9R) indicate the absolute configuration at two critical chiral centers within the molecular framework. The designation (1S) refers to the S-configuration at position 1, while (9R) denotes the R-configuration at position 9, following the Cahn-Ingold-Prelog priority rules for stereochemical nomenclature. These stereochemical assignments are crucial for distinguishing this specific enantiomer from its mirror image and other potential stereoisomers.

An alternative systematic nomenclature format describes the compound as 2,6-Methano-3-benzazocin-8-ol, 6-ethyl-1,2,3,4,5,6-hexahydro-3-[(1-hydroxycyclopropyl)methyl]-11,11-dimethyl-, hydrochloride, (2R,6S). This nomenclature emphasizes the benzazocin core structure with specific substitution patterns and stereochemical configurations at positions 2 and 6. The correspondence between the two nomenclature systems reflects different approaches to numbering the complex polycyclic framework.

The tricyclic structure designated as azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien represents a sophisticated ring system where the numbers in brackets describe the bridging pattern and ring sizes. The notation indicates a thirteen-membered tricyclic system with specific bridging arrangements that create the characteristic three-dimensional architecture of the benzomorphan class.

CAS Registry Number and Alternative Synonyms

The Chemical Abstracts Service registry number for this compound is 74100-60-0. This unique identifier serves as the definitive reference for this specific compound in chemical databases, regulatory documents, and scientific literature. The CAS number distinguishes the hydrochloride salt form from the parent base compound (-)-Bremazocine, which bears the separate CAS number 75684-07-0.

Multiple synonymous names exist for this compound in chemical literature and commercial databases. The most commonly encountered synonyms include Bremazocine hydrochloride and Bremazocine HCl. These abbreviated forms omit the stereochemical designation but refer to the same compound in contexts where the specific enantiomer is understood.

Additional systematic synonyms reflect alternative nomenclature approaches for describing the complex molecular structure. The designation 2,6-Methano-3-benzazocin-8-ol,6-ethyl-1,2,3,4,5,6-hexahydro-3-[(1-hydroxycyclopropyl)methyl]-11,11-dimethyl-,hydrochloride, (2R,6S)- appears in various chemical databases and represents the most complete systematic name following Chemical Abstracts nomenclature conventions.

Propiedades

Número CAS |

74100-60-0 |

|---|---|

Fórmula molecular |

C20H30ClNO2 |

Peso molecular |

351.9 g/mol |

Nombre IUPAC |

(1S)-1-ethyl-10-[(1-hydroxycyclopropyl)methyl]-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride |

InChI |

InChI=1S/C20H29NO2.ClH/c1-4-20-9-10-21(13-19(23)7-8-19)17(18(20,2)3)11-14-5-6-15(22)12-16(14)20;/h5-6,12,17,22-23H,4,7-11,13H2,1-3H3;1H/t17?,20-;/m0./s1 |

Clave InChI |

JNTDEEXUEKTYKU-FWCANSBWSA-N |

SMILES |

CCC12CCN(C(C1(C)C)CC3=C2C=C(C=C3)O)CC4(CC4)O.Cl |

SMILES isomérico |

CC[C@@]12CCN(C(C1(C)C)CC3=C2C=C(C=C3)O)CC4(CC4)O.Cl |

SMILES canónico |

CCC12CCN(C(C1(C)C)CC3=C2C=C(C=C3)O)CC4(CC4)O.Cl |

Sinónimos |

(2R,6S)-6-Ethyl-1,2,3,4,5,6-hexahydro-3-[(1-hydroxycyclopropyl)methyl]-11,11-dimethyl-2,6-methano-3-benzazocin-8-ol Hydrochloride; Bremazocine Hydrochloride; |

Origen del producto |

United States |

Métodos De Preparación

Racemic Synthesis of Bremazocine

The foundational synthesis of rac-bremazocine, as detailed by Matsuo et al., involves constructing the dihydro-4-pyridone core through a titanium tetrachloride (TiCl₄)-mediated reaction between 3-ethoxycyclobutanone (A) and an aldimine (B). This cyclization step forms the intermediate E, which is subsequently functionalized to yield the benzomorphan skeleton. The reaction tolerates diverse substituents, with 18 examples demonstrating adaptability in producing analogs.

Key Reaction Conditions:

Enantioselective Synthesis and Resolution

While the primary literature describes racemic synthesis, obtaining (-)-bremazocine requires enantiomeric resolution. Common strategies include:

-

Chiral Chromatography : Separation using chiral stationary phases.

-

Diastereomeric Salt Formation : Reacting the racemate with a chiral acid (e.g., tartaric acid) to form diastereomers with distinct solubilities.

-

Asymmetric Catalysis : Employing chiral catalysts during key steps (e.g., hydrogenation or cyclization), though no specific examples are documented in the provided sources.

Critical Reaction Steps and Optimization

Cyclization to Form the Dihydro-4-Pyridone Core

The TiCl₄-mediated cyclization of 3-ethoxycyclobutanone and aldimine is pivotal. Titanium tetrachloride acts as a Lewis acid, polarizing the carbonyl group of the cyclobutanone and facilitating nucleophilic attack by the aldimine.

Optimization Insights:

Hydrogenation and Functional Group Modifications

Post-cyclization steps often involve hydrogenation to reduce double bonds or epoxides. For example, related opioids like fumaroylamino-4,5-epoxymorphinans undergo hydrogenation using Pd/C or Raney nickel. These conditions could be adapted for bremazocine intermediates:

| Step | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Double bond reduction | 5% Pd/C | Isopropanol | 40°C | 95% |

| Epoxide opening | H₂O/EtOH | Aqueous EtOH | 25–70°C | 85–90% |

Salt Formation and Purification

Hydrochloride Salt Preparation

The free base of (-)-bremazocine is treated with hydrochloric acid in a polar solvent (e.g., ethanol or isopropanol) to precipitate the hydrochloride salt. Key parameters include:

Example Protocol:

Purity and Yield Enhancements

-

Solvent Selection : Isopropanol yields higher-purity crystals compared to methanol.

-

Catalyst Removal : Filtration through Celite or molecular sieves eliminates residual Pd/C.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Análisis De Reacciones Químicas

Types of Reactions: (-)-Bremazocine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which may have distinct pharmacological properties.

Reduction: Reduction reactions can modify the functional groups on the benzomorphan core, altering the compound’s activity.

Substitution: Substitution reactions, such as halogenation or nitration, can introduce new functional groups to the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenation can be achieved using reagents like chlorine or bromine, while nitration typically involves nitric acid.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Pharmacological Properties

(-)-Bremazocine hydrochloride exhibits several key pharmacological properties:

- Analgesic Activity : It is reported to be three to four times more potent than morphine in analgesic efficacy, as demonstrated in animal models using hot plate and tail flick tests .

- Diuretic Effects : The compound has significant diuretic properties mediated primarily by the central nervous system, making it a candidate for conditions requiring fluid regulation .

- Psychotomimetic Effects : Unlike traditional opioids, bremazocine can induce dysphoria and other psychotomimetic effects, which may limit its clinical use but also suggest potential applications in understanding substance use disorders .

Pain Management

Due to its potent analgesic properties, this compound is studied as an alternative to traditional opioids. Its unique mechanism of action at the κ-opioid receptor allows for effective pain relief with a reduced risk of dependency and respiratory depression typically associated with mu-opioid agonists .

Substance Use Disorders

Research indicates that (-)-bremazocine may play a role in treating alcohol and drug addiction. Studies show that it reduces self-administration of ethanol and cocaine in non-human primates, suggesting its potential utility in addiction therapy .

Ophthalmology

The compound has been investigated for its effects on intraocular pressure (IOP) and aqueous humor dynamics. In studies involving cynomolgus monkeys, topical administration of bremazocine significantly reduced IOP, indicating potential applications in the treatment of glaucoma .

Table 1: Summary of Key Research Findings on this compound

Mecanismo De Acción

(-)-Bremazocine hydrochloride exerts its effects primarily through its interaction with opioid receptors in the central nervous system. It binds to the kappa-opioid receptor, leading to the inhibition of neurotransmitter release and modulation of pain signals. This interaction results in potent analgesic effects without the high risk of addiction associated with other opioids.

Comparación Con Compuestos Similares

Receptor Selectivity and Mechanism of Action

| Compound | Primary Receptor Activity | Secondary Receptor Interactions |

|---|---|---|

| (-)-Bremazocine HCl | κ-opioid agonist | Antagonist at μ- and δ-opioid receptors |

| U-50,488H | Selective κ-opioid agonist | Negligible μ/δ activity |

| Morphine | μ-opioid agonist | Weak δ-opioid activity |

| Ethylketocyclazocine | Mixed κ/μ-opioid agonist | Partial δ-opioid antagonism |

- (-)-Bremazocine : Exhibits dual functionality as a κ-agonist and μ/δ-antagonist , contributing to its unique pharmacological profile. In rat hippocampal slices, Bremazocine potently antagonizes responses to both L- (μ/δ) and K- (κ) selective agonists, unlike U-50,488H, which lacks antagonist activity .

- Ethylketocyclazocine : Displays mixed κ/μ-agonist activity, complicating its receptor selectivity compared to Bremazocine and U-50,488H .

Pharmacological Profiles

- Bremazocine induces central diuresis and reduces alcohol/cocaine self-administration in primates, suggesting utility in addiction therapy .

Key Research Findings

Antagonist Activity in the Hippocampus: Bremazocine antagonizes μ/δ-opioid responses in rat hippocampal slices at nanomolar concentrations, a property absent in U-50,488H .

G Protein Coupling : Bremazocine’s κ-binding sites are coupled to G proteins, similar to brain κ-receptors, influencing downstream signaling pathways .

Actividad Biológica

(-)-Bremazocine hydrochloride is a potent kappa-opioid receptor agonist that has garnered significant attention for its analgesic properties and unique pharmacological profile. This article explores its biological activity, mechanisms of action, and comparative efficacy with other opioid compounds, supported by relevant research findings and data tables.

This compound primarily exerts its effects through selective binding to the kappa-opioid receptors (KOR) in the central nervous system (CNS). This interaction leads to the modulation of pain signals and neurotransmitter release, resulting in analgesic effects. Unlike traditional opioids that predominantly target mu-opioid receptors (MOR), (-)-Bremazocine exhibits a unique profile that minimizes the risk of addiction and respiratory depression commonly associated with MOR agonists .

Pharmacological Properties

Analgesic Activity

Research indicates that (-)-Bremazocine is three to four times more potent than morphine in analgesic effects, as demonstrated in various animal models such as the hot plate and tail flick tests. Its analgesic efficacy is attributed to its high affinity for KOR, which mediates pain relief without producing the euphoric effects associated with MOR agonists .

Diuretic Effects

In addition to its analgesic properties, (-)-Bremazocine also exhibits diuretic activity. This effect is primarily mediated through central mechanisms rather than peripheral actions, distinguishing it from other opioids that may have variable diuretic responses .

Comparative Analysis with Other Opioids

The following table summarizes the key pharmacological properties of (-)-Bremazocine compared to other opioid compounds:

| Compound | Receptor Affinity | Analgesic Potency (vs Morphine) | Diuretic Effect | Addiction Potential |

|---|---|---|---|---|

| (-)-Bremazocine | Kappa | 3-4x more potent | Yes | Low |

| Morphine | Mu | Baseline | Variable | High |

| Butorphanol | Mixed | Moderate | Yes | Moderate |

| Nalbuphine | Mixed | Lower than Morphine | Yes | Moderate |

Case Studies and Research Findings

- Animal Studies : In a study involving male rough-skinned newts, administration of (-)-Bremazocine resulted in a dose-dependent reduction in spontaneous locomotor activity, showcasing its CNS effects. Conversely, the opioid antagonist naloxone increased locomotor activity, highlighting the regulatory role of kappa-opioid receptors in motor function .

- Tolerance and Side Effects : Similar to morphine, repeated doses of (-)-Bremazocine can lead to tolerance regarding its analgesic effects. However, it does not produce significant physical or psychological dependence in animal models, making it a candidate for further exploration in pain management without the typical opioid-related side effects .

- Clinical Implications : The unique profile of (-)-Bremazocine suggests potential applications in treating chronic pain conditions where traditional opioids may pose risks of addiction or severe side effects. Ongoing research aims to further elucidate its therapeutic potential and optimize dosing strategies for clinical use .

Q & A

Q. What are the primary pharmacological targets of (-)-Bremazocine hydrochloride in neural tissue, and how can researchers validate receptor specificity?

this compound exhibits complex activity at opioid receptors, acting as a κ-opioid receptor agonist and an antagonist at μ- and δ-opioid receptors. To validate receptor specificity:

- Use selective receptor agonists/antagonists (e.g., FK33-824 for μ-receptors, DPDPE for δ-receptors) in competitive binding assays .

- Employ brain slice electrophysiology to measure changes in population spike amplitudes, comparing responses to (-)-Bremazocine with and without selective receptor blockers .

- Validate findings using knockout animal models or siRNA-mediated receptor silencing.

Q. Key Experimental Parameters for Receptor Validation

| Parameter | μ-Receptor Assay | κ-Receptor Assay | δ-Receptor Assay |

|---|---|---|---|

| Agonist | FK33-824 (1–10 nM) | U-50,488H (10 μM) | DPDPE (1–10 nM) |

| Antagonist | (-)-Bremazocine (1–100 nM) | Nor-BNI (10 nM) | Naltrindole (10 nM) |

| Readout | Evoked field potentials | cAMP inhibition | GTPγS binding |

Q. What analytical methods are recommended for quantifying this compound in experimental samples?

High-performance liquid chromatography (HPLC) is the gold standard for quantification:

- Chromatographic setup : Use a C18 column (250 mm × 4.6 mm, 5 μm) with UV detection at 210–230 nm. Mobile phase: acetonitrile:phosphate buffer (pH 3.0, 0.01 M) in a 65:35 ratio, flow rate 1.0 mL/min .

- Sample preparation : Sonicate tissue homogenates in methanol (1:10 w/v), centrifuge at 10,000 ×g for 15 min, and filter through 0.22 μm membranes .

- Validation : Ensure linearity (1–100 μg/mL), precision (RSD < 2%), and recovery (>95%) using spiked matrices .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory data on (-)-Bremazocine’s agonist/antagonist activity across different opioid receptors?

Contradictions arise from receptor subtype heterogeneity and concentration-dependent effects. To address this:

- Dose-response profiling : Test (-)-Bremazocine across a wide range (0.1 nM–100 μM) in functional assays (e.g., cAMP inhibition for κ-activity, calcium flux for μ/δ antagonism) .

- Cross-receptor controls : Co-administer selective antagonists (e.g., CTAP for μ-receptors) to isolate κ-receptor effects .

- Data normalization : Express results as % inhibition relative to baseline and receptor-specific positive controls.

Q. Example Workflow for Contradiction Analysis

Perform radioligand binding assays to confirm affinity ratios (κ:μ:δ = 1:10:100) .

Use isolated receptor subtypes (e.g., transfected cell lines) to eliminate endogenous receptor crosstalk.

Apply statistical tools (e.g., two-way ANOVA with Tukey post-hoc tests) to differentiate concentration-dependent effects .

Q. What methodological considerations are critical when developing HPLC protocols for this compound analysis in complex biological matrices?

Key challenges include matrix interference and analyte stability:

- Column selection : Opt for a polar-embedded C18 column to retain polar metabolites .

- Stability testing : Assess degradation under storage conditions (−80°C for long-term, 4°C for short-term) and during sample preparation (e.g., pH sensitivity in plasma) .

- Matrix effects : Use matrix-matched calibration standards and internal standards (e.g deuterated Bremazocine) to correct for ion suppression/enhancement in mass spectrometry .

Q. HPLC Method Optimization Checklist

| Parameter | Consideration |

|---|---|

| Mobile Phase pH | Adjust to 2.5–3.5 to improve peak symmetry |

| Injection Volume | ≤20 μL to avoid column overload |

| Column Temperature | 30–40°C to reduce backpressure |

| Detection Wavelength | 220 nm (max absorbance for Bremazocine) |

Data Interpretation and Validation

Q. How can researchers validate the purity of this compound batches for in vivo studies?

Q. What strategies mitigate variability in behavioral assays assessing (-)-Bremazocine’s effects?

- Standardized protocols : Use consistent animal strains (e.g., Sprague-Dawley rats), dosing routes (intraperitoneal for rapid absorption), and testing environments (sound-attenuated chambers) .

- Blinded scoring : Employ video tracking software (e.g., EthoVision) to automate locomotor activity or analgesia measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.